molecular formula C11H14O B8600186 2-[(2,3-Dimethylphenyl)methyl]oxirane

2-[(2,3-Dimethylphenyl)methyl]oxirane

Cat. No. B8600186
M. Wt: 162.23 g/mol
InChI Key: HBBGAESXDKCELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,3-Dimethylphenyl)methyl]oxirane is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(2,3-Dimethylphenyl)methyl]oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2,3-Dimethylphenyl)methyl]oxirane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-[(2,3-dimethylphenyl)methyl]oxirane

InChI

InChI=1S/C11H14O/c1-8-4-3-5-10(9(8)2)6-11-7-12-11/h3-5,11H,6-7H2,1-2H3

InChI Key

HBBGAESXDKCELE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC2CO2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A buffer was prepared by dissolving K2CO3 (20.7 g) and EDTA-Na2 (11.5 mg) in water (100 mL). 1,2-Dimethyl-3-(2-propenyl)benzene, compound of formula (XXIII), prepared according to example 3 (0.90 g, 6.16 mmol), was dissolved in a mixture of dichloromethane and acetonitrile (vv 1:1, 60 mL), and the buffer prepared as described above (9.3 mL) was added. To the resulting mixture, first 1,1,1-trifluoroacetone (60 μL) and then hydrogen peroxide (30% in water, 6.2 mL, 60.7 mmol) were added and the mixture was stirred at room temperature for 2 h. The reaction mixture was diluted with water (100 mL), the organic phase was separated, and the aqueous phase was extracted with dichloromethane (2 times with 50 mL each). The combined organic phases were dried over Na2SO4, concentrated under reduced pressure, and the residue was purified by via silica gel column chromatography using hexane:ethyl acetate as eluent (vv 32:1) to give 851 mg (85%) of the title compound.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
11.5 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
example 3
Quantity
0.9 g
Type
reactant
Reaction Step Four
Quantity
60 μL
Type
reactant
Reaction Step Five
Quantity
6.2 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
60 mL
Type
solvent
Reaction Step Six
Yield
85%

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